![molecular formula C22H16N4O4 B2556826 N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922907-48-0](/img/structure/B2556826.png)

N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

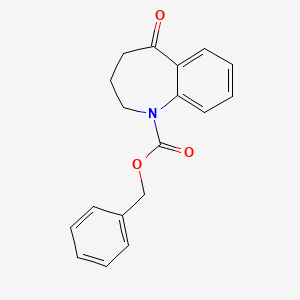

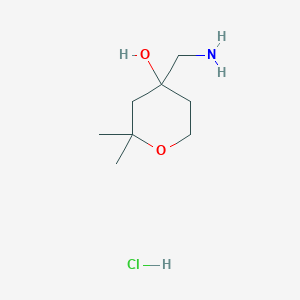

“N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic compound. It contains a naphthalene ring, a nitrophenyl group, a pyridazine ring, and an acetamide group . Compounds with similar structures have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene, nitrophenyl, pyridazine, and acetamide groups . These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive .Scientific Research Applications

Antiproliferative and Anticancer Properties

- A study found that certain derivatives of N-(naphthalen-2-yl)acetamide exhibited significant antiproliferative activities against a range of human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One specific derivative was particularly effective against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013).

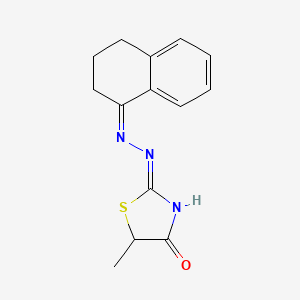

Anti-Parkinson's Activity

- Thiazolidinone derivatives containing naphthalen-1-yl acetamide structures showed significant anti-Parkinson's activity in an in vivo rat model. These compounds demonstrated free radical scavenging activity and were effective in protecting the diseased brain in a rat model of Parkinson's disease (S. Gomathy et al., 2012).

Anti-HIV Drug Potency

- Acetamide derivatives were investigated for their potential as anti-HIV drugs. The study, based on density functional theory, suggested that these derivatives, especially those with bromophenyl and nitrophenyl substitutions, could be potent anti-HIV drugs, with bond formation mainly occurring through nitrogen atoms (M. Oftadeh et al., 2013).

Antibacterial and Antimicrobial Activities

- Naphthalene derivatives were synthesized and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds show promise for further antibacterial studies in the medical field (K. M. Nagarsha et al., 2022).

Anti-Angiogenic Activity

- A specific naphthalene derivative showed potent inhibition of aminopeptidase N, a significant target in anti-angiogenic therapy. This compound effectively inhibited the basic fibroblast growth-factor-induced invasion of endothelial cells at low micromolar concentrations (Jiyong Lee et al., 2005).

Anti-HIV and Antispasmodic Activity

- A series of naphthalen-2-yl acetamide derivatives were synthesized and showed potent inhibition of HIV-1 replication. The structure-activity relationships among these compounds were discussed, providing insights into the potential development of new anti-HIV drugs (P. Zhan et al., 2009).

- In another study, the anticonvulsant action of 2-oksoindolin-3-glyoxylic acid derivatives was determined, showing that these compounds could be promising in treating convulsion-related syndromes (Lutsenko et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c27-21(23-20-7-3-5-15-4-1-2-6-18(15)20)14-25-22(28)13-12-19(24-25)16-8-10-17(11-9-16)26(29)30/h1-13H,14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBVGCZWLKIRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/no-structure.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)